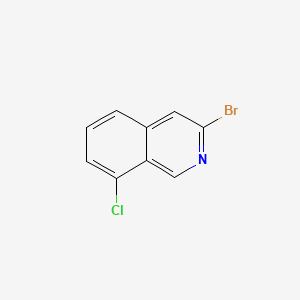

3-Bromo-8-chloroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

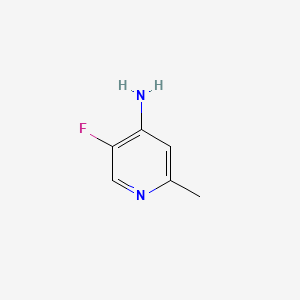

3-Bromo-8-chloroisoquinoline is a compound with the molecular formula C9H5BrClN . It is also known by its IUPAC name, 3-bromo-8-chloroisoquinoline .

Molecular Structure Analysis

The InChI code for 3-Bromo-8-chloroisoquinoline is 1S/C9H5BrClN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H . The canonical SMILES structure is C1=CC2=CC(=NC=C2C(=C1)Cl)Br . The molecular weight of the compound is 242.50 g/mol .Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-8-chloroisoquinoline is 242.50 g/mol . The compound has a topological polar surface area of 12.9 Ų . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass of the compound are 240.92939 g/mol .Aplicaciones Científicas De Investigación

Nature of Reactions Involving Halogenated Isoquinolines : A study by Zoltewicz and Oestreich (1991) in the Journal of Organic Chemistry explored the reactions of halogenated isoquinolines, including 4-bromoisoquinoline, in ammonia. This research is relevant as it shows the reactivity of similar bromo-chloroisoquinoline compounds in ammonia, a critical aspect in synthetic organic chemistry (Zoltewicz & Oestreich, 1991).

Synthesis of Halogenated Quinoline Carboxylic Acids : Raveglia et al. (1997) in the Journal of Heterocyclic Chemistry developed a novel synthesis method for 3-halo-2-phenylquinoline-4-carboxylic acids, demonstrating the versatility of halogenated quinoline compounds in synthetic routes (Raveglia et al., 1997).

In vitro Cytotoxic Studies of Quinoline Derivatives : Kotian et al. (2021) in Bioorganic Chemistry investigated the cytotoxic effects of 8-hydroxyquinoline derived thiosemicarbazones, including bromo and chloro derivatives, against cancer cell lines. This highlights the potential of halogenated quinoline derivatives in medicinal chemistry (Kotian et al., 2021).

Antifungal Activity of Halogenated Quinolines : Gershon et al. (1996) in Monatshefte für Chemie / Chemical Monthly found that compounds like 3-bromo-6-chloro-quinolinol exhibit significant antifungal activity against various fungi, suggesting the utility of similar compounds in developing antifungal agents (Gershon et al., 1996).

Halogenation Reactions in Quinolines : Mongin et al. (1996) in Tetrahedron Letters discussed the efficient synthesis of chloro compounds from bromo derivatives in pyridine and quinoline series, indicating the feasibility of transforming halogen groups in these compounds (Mongin et al., 1996).

Synthesis of Fluoromethyl-Containing Quinoline Analogs : Golubev et al. (2010) in the Russian Chemical Bulletin developed a method for synthesizing 3-bromomethyl-2-chloro-4-fluoromethylquinolines, highlighting the synthesis versatility of bromo-chloroquinoline derivatives (Golubev et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-8-chloroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIFTLDGPOJNJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-chloroisoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B593839.png)

![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)

![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B593844.png)

![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)